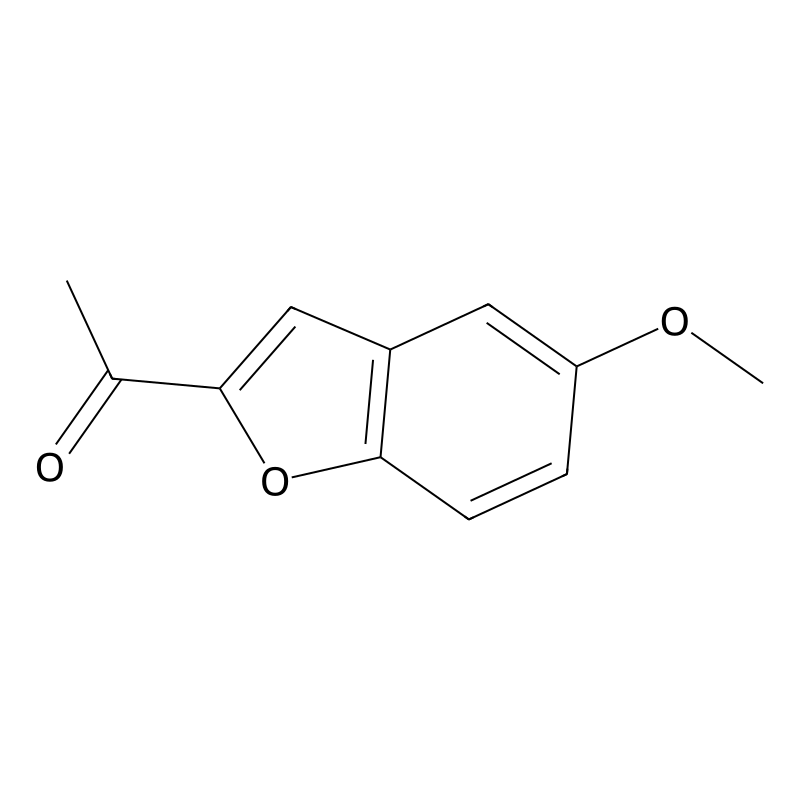

2-Acetyl-5-methoxybenzofuran

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential applications based on structural similarity:

- Antimicrobial activity: Studies have shown that certain benzofuran derivatives exhibit antimicrobial activity against various bacteria and fungi [, ]. The presence of the methoxy group in 2-AMBF might influence its potential antimicrobial properties, warranting further investigation.

- Antioxidant activity: Some benzofuran derivatives have been identified as potential antioxidants due to their ability to scavenge free radicals []. The presence of the acetyl group in 2-AMBF could influence its potential antioxidant properties, requiring further exploration through experimentation.

- Precursor for organic synthesis: Benzofurans are known precursors for the synthesis of various complex organic molecules []. 2-AMBF's specific structure might hold potential as a starting material for the synthesis of novel bioactive compounds, but this would require dedicated research efforts.

2-Acetyl-5-methoxybenzofuran is a chemical compound with the molecular formula C₁₁H₁₀O₃. It features a benzofuran core with an acetyl group at the 2-position and a methoxy group at the 5-position. This compound is notable for its unique structural properties, which contribute to its various biological activities and potential applications in pharmaceuticals and organic synthesis.

The chemical reactivity of 2-acetyl-5-methoxybenzofuran can be attributed to its functional groups. The acetyl group can undergo nucleophilic substitution reactions, while the methoxy group can participate in electrophilic aromatic substitution. Additionally, the compound can engage in condensation reactions, particularly when exposed to strong acids or bases, leading to various derivatives. The synthesis often involves one-pot reactions that yield the target product through a series of steps, including cyclization and acylation processes .

2-Acetyl-5-methoxybenzofuran exhibits a range of biological activities. Research indicates that compounds with similar structures have shown promising results in anticancer, antimicrobial, and anti-inflammatory studies. The benzofuran moiety is often associated with significant bioactivity, including inhibition of cancer cell proliferation and antimicrobial effects against various pathogens . Specifically, derivatives of benzofuran have been evaluated for their effectiveness against human cancer cell lines, demonstrating potential as therapeutic agents .

The synthesis of 2-acetyl-5-methoxybenzofuran typically involves several methods:

- Condensation Reactions: A common method includes the condensation of appropriate starting materials in the presence of a base such as triethylamine. This approach allows for the formation of the benzofuran ring under mild conditions.

- Cyclization: Following condensation, intramolecular cyclization occurs, often facilitated by acidic conditions (e.g., hydrochloric acid) to yield the final product .

- One-Pot Synthesis: Recent methodologies have focused on one-pot synthesis techniques that streamline the process and improve yields by combining multiple reaction steps into a single procedure .

2-Acetyl-5-methoxybenzofuran has several applications:

- Pharmaceuticals: Its derivatives are explored as potential drug candidates due to their biological activities, particularly in cancer therapy and antimicrobial treatments.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including other benzofuran derivatives that have significant pharmacological properties.

- Flavoring Agents: Compounds related to this structure are also used in food chemistry for their flavoring properties, contributing to sweet and nutty profiles in various products .

Interaction studies involving 2-acetyl-5-methoxybenzofuran focus on its binding affinity with biological targets. These studies often employ techniques such as molecular docking simulations to predict how this compound interacts with enzymes or receptors involved in disease pathways. The results indicate that certain structural modifications can enhance its efficacy and selectivity towards specific biological targets, making it a subject of interest for drug development .

Several compounds share structural similarities with 2-acetyl-5-methoxybenzofuran. Below is a comparison highlighting their unique features:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Acetylfuran | Furan ring with acetyl group | Intermediate in pharmaceuticals; flavoring agent |

| 5-Methoxybenzofuran | Benzofuran with methoxy at 5-position | Anticancer properties; used in herbal medicine |

| 2-Acetyl-5-methylfuran | Furan ring with methyl group | Antimicrobial activity; used in flavoring |

| Benzofuran | Basic structure without substituents | Various biological activities |

Uniqueness of 2-Acetyl-5-Methoxybenzofuran: This compound's distinct combination of an acetyl group and a methoxy substituent on the benzofuran scaffold imparts unique chemical reactivity and biological activity compared to its analogs. Its potential applications in medicinal chemistry further emphasize its significance within this class of compounds.

The historical development of benzofuran chemistry traces back to the pioneering work of William Henry Perkin in 1870, who first synthesized the benzofuran ring system through what became known as the Perkin rearrangement. This seminal achievement established the foundation for subsequent investigations into benzofuran derivatives, including compounds such as 2-acetyl-5-methoxybenzofuran. Perkin's original methodology involved the coumarin-benzofuran ring contraction reaction, which demonstrated the feasibility of constructing these heterocyclic systems through systematic chemical transformations. The evolution of benzofuran synthetic methodology has continued through successive decades, with researchers developing increasingly sophisticated approaches to access substituted benzofuran derivatives with specific functional group patterns.

The emergence of 2-acetyl-5-methoxybenzofuran as a distinct research target reflects the broader historical trajectory of heterocyclic chemistry, where scientists have progressively sought to understand structure-activity relationships and develop efficient synthetic routes to biologically relevant compounds. The compound represents a convergence of classical heterocyclic synthesis principles with modern medicinal chemistry objectives, embodying the historical progression from fundamental chemical discovery to targeted molecular design. Early investigations into benzofuran derivatives established the theoretical framework that contemporary researchers utilize when approaching compounds like 2-acetyl-5-methoxybenzofuran, demonstrating the continuity between historical chemical knowledge and current research endeavors.

Significance in Organic Synthesis

2-Acetyl-5-methoxybenzofuran occupies a prominent position in contemporary organic synthesis due to its unique combination of functional groups that enable diverse chemical transformations and structural modifications. The acetyl group at the 2-position provides a reactive carbonyl functionality that can participate in nucleophilic addition reactions, aldol condensations, and reductive transformations, while the methoxy group at the 5-position offers opportunities for electrophilic aromatic substitution and demethylation reactions. This dual functionality makes the compound particularly valuable as a synthetic intermediate for constructing more complex molecular architectures through sequential chemical transformations.

The synthetic accessibility of 2-acetyl-5-methoxybenzofuran has been demonstrated through multiple synthetic approaches, including Friedel-Crafts acylation of 4-methoxybenzofuran with acetyl chloride in the presence of Lewis acids such as aluminum chloride, and cyclocondensation reactions utilizing substituted phenols and α,β-unsaturated ketones under acidic conditions. These methodologies highlight the compound's position as a synthetically tractable target that can be prepared through established organic chemistry protocols. The development of microwave-assisted synthetic methods has further enhanced the practical accessibility of benzofuran derivatives, enabling rapid synthesis with improved yields and reduced reaction times.

Modern synthetic strategies for accessing 2-acetyl-5-methoxybenzofuran incorporate principles of green chemistry and atom economy, reflecting contemporary emphasis on sustainable synthetic practices. Researchers have explored catalyst-free synthesis protocols and environmentally benign reaction conditions to minimize environmental impact while maintaining synthetic efficiency. The compound's synthetic significance extends beyond its role as a target molecule, as its preparation often serves as a model system for developing new synthetic methodologies that can be applied to related heterocyclic compounds.

Overview of Benzofuran Derivatives in Chemical Research

Benzofuran derivatives constitute a major class of heterocyclic compounds that have attracted extensive research attention due to their widespread occurrence in natural products and their demonstrated biological activities against diverse disease-causing agents including bacteria, viruses, and tumors. These compounds are pervasively encountered in numerous natural products and pharmaceutical agents, making them highly valuable targets for chemical synthesis and biological evaluation. The benzofuran scaffold has proven particularly effective in medicinal chemistry applications, with derivatives showing activity against bacterial, viral, inflammatory, and protozoal diseases.

The structural diversity within the benzofuran family enables researchers to explore systematic structure-activity relationships and develop compounds with optimized biological properties. Common diseases targeted by benzofuran derivatives include diabetes, human immunodeficiency virus infection, tuberculosis, epilepsy, and Alzheimer's disease, demonstrating the broad therapeutic potential of this compound class. Additionally, benzofuran derivatives have shown efficacy against various cancer types and have been employed as pain management agents, further expanding their potential clinical applications.

Research into benzofuran derivatives has revealed their effectiveness as enzyme inhibitors targeting carbonic anhydrase, tyrosinase, topoisomerase I, farnesyl transferase, and lysine specific demethylase 1, among others. These diverse inhibitory activities suggest that benzofuran derivatives can modulate multiple biological pathways, making them attractive candidates for drug development programs. The compounds also function as histamine receptor inhibitors, adding to their pharmacological versatility and potential therapeutic applications.

Beyond medicinal applications, benzofuran derivatives have found utility in materials science, particularly in the preparation of polymers including polyamides, polyarylates, polybenzimidazoles, and polyesters. They have also been incorporated into dye synthesis programs, including applications in dye-sensitized solar cells and industrial colorants, demonstrating their versatility across multiple scientific disciplines.

Position in Heterocyclic Compound Classification

2-Acetyl-5-methoxybenzofuran belongs to the broader category of heterocyclic compounds, which are defined as cyclic compounds containing atoms of at least two different elements as ring members. Within this classification system, the compound specifically falls under the subcategory of oxygen-containing heterocycles, as it incorporates an oxygen atom within its five-membered furan ring system. The benzofuran core structure represents a fused ring system combining a benzene ring with a furan ring, placing it among the benzene-fused heterocycles that constitute a major class of organic compounds.

The classification of 2-acetyl-5-methoxybenzofuran within heterocyclic chemistry follows established nomenclature principles that consider both the ring size and heteroatom identity. The compound contains a five-membered heterocyclic ring (furan) fused to a six-membered carbocyclic ring (benzene), creating the characteristic benzofuran framework. This structural arrangement places the compound within the same general category as related fused heterocycles such as indole (benzopyrrole), quinoline (benzopyridine), and benzothiophene (benzothiophene), which share the common feature of benzene ring fusion with different five- or six-membered heterocycles.

The functional group substitution pattern in 2-acetyl-5-methoxybenzofuran provides additional classification criteria, as the compound can be categorized as both a methyl ketone (due to the acetyl group) and an aromatic ether (due to the methoxy group). This dual functionality expands the compound's classification beyond simple heterocyclic categorization to include specific functional group designations that influence its chemical reactivity and potential applications.

Table 1: Physical and Chemical Properties of 2-Acetyl-5-methoxybenzofuran

Table 2: Synthetic Approaches to Benzofuran Derivatives